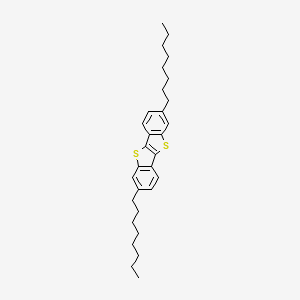

C8-BTBT

描述

2,7-Dioctyl-1benzothiolo3,2-bbenzothiole is an organic compound known for its unique structural properties and applications in various fields. This compound is particularly noted for its use in organic electronics, such as organic thin-film transistors (OTFTs) and perovskite solar cells, due to its excellent charge transport properties .

科学研究应用

2,7-Dioctyl-1benzothiolo3,2-bbenzothiole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Medicine: Explored for drug delivery systems and as a component in medical devices.

Industry: Widely used in the production of organic thin-film transistors (OTFTs) and perovskite solar cells, where it serves as a hole transporting layer

作用机制

Target of Action

C8-BTBT, also known as 2,7-Dioctyl-1benzothiolo3,2-bbenzothiole, is an organic semiconductor . Its primary targets are electronic devices, particularly organic thin-film transistors (OTFTs) . It plays a crucial role in the development of next-generation lightweight, stretchable, and wearable optoelectronic organic devices .

Mode of Action

This compound interacts with its targets by forming a thin film that can be used as a p-type semiconductor . This interaction is facilitated by its high charge mobility . The compound’s mode of action involves the formation of highly ordered standing molecules, which create an outward pointing dipole layer .

Biochemical Pathways

For instance, the compound undergoes a process known as directional crystallization, which controls the crystalline morphology of thin films . This process is influenced by factors such as spin-coating concentration, gradient magnitude, and cooling rate .

Pharmacokinetics

For instance, the compound can be spin-coated onto a substrate to form films of arbitrary thicknesses . Its stability and performance can be enhanced by processes such as annealing .

Result of Action

The result of this compound’s action is the formation of high-quality, large-scale single crystalline thin films . These films exhibit high charge mobility , leading to improved performance of electronic devices . For example, devices based on this compound have shown a yield of up to 81%, an average mobility of 2.5 cm²/Vs, a maximum mobility of 9.3 cm²/Vs, and an on/off ratio of 10^7 .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the temperature gradient during the directional crystallization process affects the morphology of the resulting thin films . Additionally, the compound’s performance and stability can be influenced by humidity levels . For example, a thinner this compound hole transporting layer (HTL) effectively protected the perovskite layer from moisture, resulting in better shelf-life stability for un-encapsulated perovskite solar cells .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dioctyl-1benzothiolo3,2-bbenzothiole typically involves the use of palladium-catalyzed cross-coupling reactions. One common method is the Stille coupling reaction, where stannylated benzothiophene derivatives are coupled with halogenated benzothiophene derivatives under the influence of a palladium catalyst . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a temperature range of 80-120°C.

Industrial Production Methods

Industrial production of 2,7-Dioctyl-1benzothiolo3,2-bbenzothiole involves scaling up the synthetic routes mentioned above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization .

化学反应分析

Types of Reactions

2,7-Dioctyl-1benzothiolo3,2-bbenzothiole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Oxidation: m-CPBA, dichloromethane (DCM), room temperature.

Reduction: LiAlH4, tetrahydrofuran (THF), reflux.

Substitution: Bromine, iron(III) chloride (FeCl3), room temperature.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Halogenated benzothiophene derivatives.

相似化合物的比较

Similar Compounds

- 2,7-Dioctyl- 1benzothieno3,2-bbenzothiophene : Similar in structure but with different electronic properties .

- 2,7-Diphenyl- 1benzothiolo3,2-bbenzothiole : Another derivative with phenyl groups instead of octyl groups, affecting its solubility and electronic properties .

Uniqueness

2,7-Dioctyl-1benzothiolo3,2-bbenzothiole is unique due to its long alkyl chains, which enhance its solubility in organic solvents and improve film-forming properties. This makes it particularly suitable for solution-processed electronic devices .

属性

IUPAC Name |

2,7-dioctyl-[1]benzothiolo[3,2-b][1]benzothiole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H40S2/c1-3-5-7-9-11-13-15-23-17-19-25-27(21-23)31-30-26-20-18-24(22-28(26)32-29(25)30)16-14-12-10-8-6-4-2/h17-22H,3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWIGIVGUASXDPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC2=C(C=C1)C3=C(S2)C4=C(S3)C=C(C=C4)CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H40S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of C8-BTBT?

A1: this compound, or 2,7-Dioctyl-[1]benzothiolo[3,2-b][1]benzothiole, has a molecular formula of C32H44S2 and a molecular weight of 492.8 g/mol.

Q2: Why is this compound considered a promising organic semiconductor?

A2: this compound demonstrates high carrier mobility, exceeding that of amorphous silicon, making it suitable for high-performance organic electronics. [] This property stems from its strong π-π stacking ability and highly ordered crystalline structure in thin films. [, ]

Q3: How does the choice of substrate influence this compound thin film growth?

A3: The substrate significantly impacts this compound film morphology and molecular orientation. For instance, this compound exhibits a Vollmer-Weber (V-W) growth mode on HOPG with an ultrathin C60 interlayer. [] On Cu (100), it initially displays a lying-down orientation, transitioning to a standing-up configuration in thicker films, indicating an Stranski-Krastanov growth mode. []

Q4: How does this compound interact with different buffer layers?

A4: Buffer layers can modify this compound's electronic structure and film growth. MoO3, for example, enhances hole injection by bending the electronic structure of this compound upward, reducing the hole injection barrier. [] Ultrathin CYTOP buffer layers, annealed at low temperatures, can improve OFET performance by reducing contact resistance without affecting the active layer. []

Q5: What is the impact of temperature on this compound thin films?

A5: Temperature significantly affects this compound film morphology. Studies have shown reversible, temperature-driven dewetting and layer-by-layer formation of this compound films on silica surfaces. [] Heating below the smectic phase transition leads to dewetting, while approaching the transition causes rewetting in discrete monolayers. []

Q6: Does UV-Ozone treatment impact this compound thin-film transistors?

A6: UV-Ozone treatment of the dielectric SiO2 surface improves the performance of solution-processed this compound-OTFTs. [] This treatment modifies surface energy and wettability, cleans the SiO2 surface, and promotes highly ordered this compound film growth, leading to a hole mobility of 6.50 cm2 (V s)−1 at room temperature. []

Q7: What types of devices have been fabricated using this compound?

A7: this compound has been utilized in various organic electronic devices, including organic thin-film transistors (OTFTs) [, , , , ], organic photovoltaics (OPVs) [], organic photodetectors [], and organic spin valves. []

Q8: How does molecular orientation affect this compound device performance?

A8: The orientation of this compound molecules significantly impacts device performance, particularly charge carrier mobility. Standing-up configurations generally lead to higher mobilities compared to lying-down orientations. [, ] Controlling the molecular orientation during film deposition is crucial for optimizing device efficiency. []

Q9: How do this compound based phototransistors perform?

A9: this compound polycrystalline films, fabricated using an “off-center spin-coating” method, have demonstrated high carrier mobility, leading to the development of highly sensitive phototransistors. [] These phototransistors exhibit a high average hole carrier mobility of 25 cm2 V−1 s−1. [] Furthermore, hybrid phototransistors combining this compound with CH3NH3PbI3 nanoparticles have shown dual-band spectral response with high responsivity, making them promising for secure communication applications. []

Q10: What are the advantages of using this compound in lateral hole-collecting organic solar cells?

A10: The high hole mobility of this compound (reaching 0.8 cmVs) enables efficient lateral hole collection in organic solar cells. [] This is crucial for overcoming the short carrier diffusion lengths typically observed in organic semiconductors. []

Q11: Can this compound be used in flexible electronics?

A11: Yes, this compound's ability to form high-quality thin films at low temperatures makes it suitable for flexible substrates. Ultrathin this compound single crystal microribbons, combined with high-k polymer insulators, have enabled low-voltage, high-performance flexible OFETs with excellent bending stability. []

Q12: How has computational chemistry been employed in this compound research?

A12: Computational methods, including Density Functional Theory (DFT) calculations, have been used to study the electronic structure of this compound, particularly in the context of heterojunctions. [] These calculations provide insights into charge transfer, dielectric screening, and band alignment at the interface between this compound and other materials. []

Q13: Can you elaborate on the use of molecular dynamics in understanding this compound properties?

A13: Molecular dynamics simulations have been instrumental in studying the thermal conductivity of this compound and its derivatives. [] These simulations reveal significant thermal conductivity along the interlayer direction, albeit lower than that of its non-alkylated counterpart, BTBT. [] This information is crucial for understanding heat management in this compound based devices.

Q14: What are the current research directions for improving this compound based devices?

A14: Current research focuses on optimizing this compound film morphology, controlling molecular orientation, and developing novel device architectures to further enhance carrier mobility and device performance. [, ] Investigating doping strategies and understanding the impact of defects on charge transport are also active research areas. [, ]

Q15: What are the challenges associated with large-scale production of this compound based devices?

A15: One of the main challenges lies in developing cost-effective and scalable fabrication techniques for high-quality this compound thin films with controlled morphology and molecular orientation. [] Ensuring long-term device stability and minimizing performance variations among devices are also critical factors for commercialization. []

Q16: What is known about the environmental impact of this compound?

A16: Currently, limited information is available regarding the environmental impact and degradation of this compound. Further research is needed to assess its ecotoxicological effects and develop sustainable manufacturing and disposal practices. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

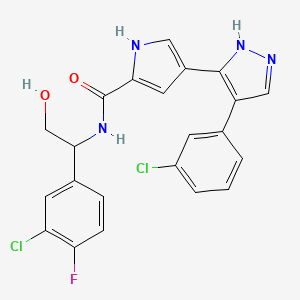

![(1S,3S,5S)-3-(Aminocarbonyl)-2-azabicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester](/img/structure/B579887.png)

![2,3,4,5-tetrahydroxy-8-(3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl)benzo[7]annulen-6-one](/img/structure/B579888.png)

![[4-[[4-(1-benzothiophen-2-yl)pyrimidin-2-yl]amino]phenyl]-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone;hydrochloride](/img/structure/B579891.png)